molecular formula C22H23FN2O4S B2991314 5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 378221-64-8

5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No. B2991314
M. Wt: 430.49
InChI Key: VGTRETWOTUERTB-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthetic Applications and Biological Activity

  • A study on the synthesis and biological activity of pyrimidine linked with morpholinophenyl derivatives highlighted the preparation of new compounds with significant larvicidal activity, suggesting potential applications in pest control and public health (Gorle et al., 2016). This work illustrates how modifications in chemical structures, such as incorporating morpholinophenyl groups, can lead to biologically active compounds with specific applications.

Material Science and Electrochromic Properties

  • Research on the synthesis and characterization of thiophene–pyrrole mixed hexamers end-capped with phenyl and pentafluorophenyl groups explored their electronic, optical, and field-effect transistor (FET) properties. This study revealed the influence of structural modifications on the electronic properties of materials, potentially guiding the design of novel organic electronic devices (Nishinaga et al., 2011).

Chemical Synthesis and Reactivity

  • The chemical reactivity of thiophene derivatives was further investigated through the synthesis of novel Schiff bases, demonstrating the versatility of thiophene compounds in creating new chemical entities with potential antimicrobial activity (Puthran et al., 2019).

Inhibition and Corrosion Protection

  • A study on 5-(phenylthio)-3H-pyrrole-4-carbonitriles evaluated their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This research highlights the potential of pyrrole derivatives in industrial applications, particularly in protecting metals from corrosion (Verma et al., 2015).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(4-fluorophenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O4S/c23-16-6-4-15(5-7-16)19-18(20(26)17-3-1-14-30-17)21(27)22(28)25(19)9-2-8-24-10-12-29-13-11-24/h1,3-7,14,19,27H,2,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTRETWOTUERTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

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